Ethyl 4-((2-hydroxypropyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a 2-oxo-1,2-dihydroquinoline-3-carboxylate core, which suggests that it might have interesting chemical and biological properties. The presence of an ethyl ester and a 2-hydroxypropylamino group could potentially make this compound a candidate for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a quinoline core with various substituents. The 2-oxo group indicates a carbonyl group at the 2-position of the quinoline, the 3-carboxylate suggests a carboxylate ester group at the 3-position, and the 4-((2-hydroxypropyl)amino)-8-methyl groups represent substituents at the 4 and 8 positions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The secondary amine could participate in reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. This compound, with its aromatic quinoline core and various substituents, is likely to be relatively stable. Its solubility would depend on the specific nature of the substituents .Future Directions
The compound could be of interest for further study, given the known biological activities of many quinoline derivatives. Potential areas of research could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its biological activity .
Properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(21)12-14(17-8-10(3)19)11-7-5-6-9(2)13(11)18-15(12)20/h5-7,10,19H,4,8H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOKPMZFMPODSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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